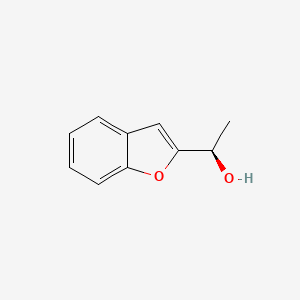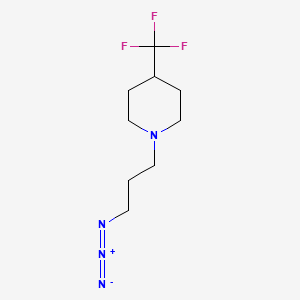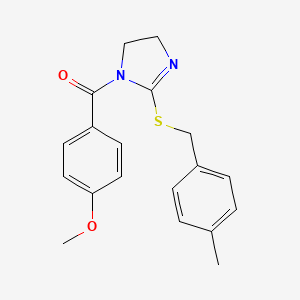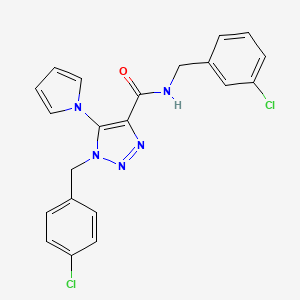
(1R)-1-(1-benzofuran-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R)-1-(1-benzofuran-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 119678-66-9 . Its IUPAC name is (1R)-1-(1-benzofuran-2-yl)ethanol . The compound has a molecular weight of 162.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Kinetic Resolution in Enantiomer Selective Reactions
(1R)-1-(1-Benzofuran-2-yl)ethan-1-ol has been utilized in kinetic resolution processes. Lipase-catalyzed enantiomer selective reactions have been performed on racemic mixtures of this compound, yielding enantiopure forms. This process is significant in preparing optically active substances for various applications, including pharmaceuticals (Paizs et al., 2003).
Synthesis and Characterization in Polymer Science
This compound is used in the synthesis of novel methacrylate polymers. For instance, its reaction with 4-hydroxybenzaldehyde and subsequent processes have led to the creation of polymers with unique dielectric and thermal properties. Such developments have potential applications in materials science (Çelik & Coskun, 2018).
Biocatalysis in Green Chemistry
The compound also finds application in green chemistry through biocatalysis. Studies have shown its bioreduction using Lactobacillus paracasei, yielding high enantiomeric excess and conversion. This bio-based method of producing enantiopure (S)-1-(benzofuran-2-yl)ethanol highlights the potential of biological methods in synthesizing chiral intermediaries for sophisticated molecules, including drugs (Şahin, 2019).
Enantioselectivity in Pharmaceutical Applications
Research into the enantioselectivity of various derivatives of this compound, such as 1‐(benzofuran‐2‐yl)‐1‐(1‐H‐imidaz‐1‐yl) alkanes, has been conducted. These studies are crucial in understanding the interactions of these compounds with biological systems, particularly in pharmaceutical contexts (Khodarahmi et al., 1998).
Synthetic Methods in Organic Chemistry
This compound is involved in synthetic methods for creating optically active carbinols. Such synthetic routes are important for the preparation of compounds with specific optical activities, which have wide-ranging applications in chemistry and drug development (Paizs et al., 2003).
Applications in Natural Product Chemistry
This compound is also significant in the isolation and characterization of new natural products. Studies involving the roots of plants like Leontopodium alpinum have identified new compounds related to this compound, contributing to our understanding of natural product chemistry and potential pharmaceutical applications (Dobner et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Properties
IUPAC Name |
(1R)-1-(1-benzofuran-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLFEKBHGKCUPA-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)
![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)


![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone](/img/structure/B2410826.png)
![(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2410830.png)
![N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2410831.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2410832.png)

![N-(3-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410836.png)
![4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2410837.png)



